molecular formula C₁₄H₂₄O₂ B1145903 (E)-8,11-Dodecadien-1-olAcetate CAS No. 65954-18-9

(E)-8,11-Dodecadien-1-olAcetate

Cat. No.: B1145903
CAS No.: 65954-18-9
M. Wt: 224.34
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-8,11-Dodecadien-1-olAcetate is an organic compound that belongs to the class of esters. It is characterized by the presence of a double bond at the 8th and 11th positions of the dodecadien-1-ol chain, with an acetate group attached to the first carbon. This compound is often found in various natural sources and is known for its distinctive chemical properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-8,11-Dodecadien-1-olAcetate typically involves the esterification of (E)-8,11-Dodecadien-1-ol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of biocatalysts, such as lipases, can be employed to achieve selective esterification under milder conditions, making the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(E)-8,11-Dodecadien-1-olAcetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters or ethers.

Scientific Research Applications

(E)-8,11-Dodecadien-1-olAcetate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its role in pheromone signaling in insects.

    Medicine: Research is ongoing to explore its potential therapeutic properties.

    Industry: It is used in the formulation of fragrances and flavorings due to its pleasant aroma.

Mechanism of Action

The mechanism of action of (E)-8,11-Dodecadien-1-olAcetate involves its interaction with specific molecular targets. In biological systems, it may bind to receptor proteins, triggering a cascade of biochemical events. For instance, in insects, it acts as a pheromone by binding to olfactory receptors, leading to behavioral changes. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (E)-8,11-Dodecadien-1-ol: The alcohol counterpart without the acetate group.

    (Z)-8,11-Dodecadien-1-olAcetate: The geometric isomer with a different configuration of the double bonds.

    (E)-8,11-Dodecadien-1-olPropionate: Similar structure with a propionate group instead of acetate.

Uniqueness

(E)-8,11-Dodecadien-1-olAcetate is unique due to its specific double bond configuration and the presence of the acetate group, which imparts distinct chemical and physical properties. These features make it particularly useful in applications where specific reactivity or interaction with biological systems is required.

Properties

CAS No.

65954-18-9

Molecular Formula

C₁₄H₂₄O₂

Molecular Weight

224.34

Origin of Product

United States

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